molecular formula C8H8F2S B12125157 1-(2,4-Difluorophenyl)ethane-1-thiol CAS No. 1152550-39-4

1-(2,4-Difluorophenyl)ethane-1-thiol

Cat. No.: B12125157
CAS No.: 1152550-39-4
M. Wt: 174.21 g/mol
InChI Key: RYHLVILIGZROGV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group attached to an ethane chain, which is further substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are tailored to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Difluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiol groups are known to participate in redox reactions and can form covalent bonds with various biological targets, including enzymes and proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)ethane-1-thiol can be compared with other similar compounds, such as:

    1-(2,5-Difluorophenyl)ethane-1-thiol: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and applications.

    1-(2-Fluorophenyl)ethane-1-thiol:

Uniqueness: The presence of two fluorine atoms in the 2,4-positions of the phenyl ring in this compound imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other thiol compounds with different substitution patterns.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and pharmaceutical development.

Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLVILIGZROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273555
Record name 2,4-Difluoro-α-methylbenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152550-39-4
Record name 2,4-Difluoro-α-methylbenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152550-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-α-methylbenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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